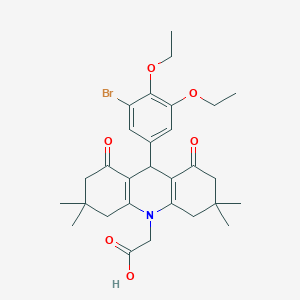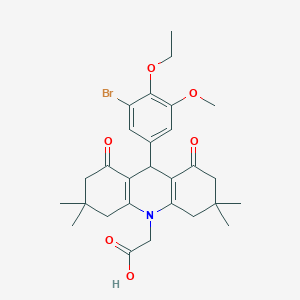![molecular formula C26H21N3O2 B302052 N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302052.png)
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as AMIF-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to activate the Nrf2 pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential to inhibit cancer cell growth and protect neurons from oxidative stress and inflammation. However, one limitation is that the mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which may make it difficult to design experiments to fully explore its effects.
Direcciones Futuras
There are several future directions for the study of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One area of research could be to further explore its potential as an anti-cancer agent, particularly in vivo studies to assess its efficacy and toxicity. Additionally, further research could be done to fully elucidate the mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide could be studied in combination with other compounds to assess its potential for synergistic effects.
Métodos De Síntesis
The synthesis of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1,4-naphthoquinone with 1-allyl-2-methylindole-3-carbaldehyde and hydrazine hydrate under reflux conditions. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Propiedades
Nombre del producto |
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C26H21N3O2 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-methyl-1-prop-2-enylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H21N3O2/c1-3-14-29-17(2)22(20-10-6-7-11-23(20)29)16-27-28-26(30)25-15-21-19-9-5-4-8-18(19)12-13-24(21)31-25/h3-13,15-16H,1,14H2,2H3,(H,28,30)/b27-16+ |
Clave InChI |
WMDXNHGGMSKSGZ-JVWAILMASA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC=C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC=C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)